REACTION_CXSMILES
|
[C:1]1([CH:11]=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.CCCCCC.[C:19]([O:22][CH2:23][CH3:24])(=[O:21])[CH3:20]>C(#N)C.O1CCCC1>[CH2:23]([O:22][C:19](=[O:21])[CH:20]=[CH:11][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1)[CH3:24] |f:1.2|
|
Name
|
triethylphosphonoacetate
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
1,8-diazabicyclo[5.4.0]undec-7-ene(1,5-5)(DBU)
|
Quantity
|
30.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C=O
|
Name
|
n-hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic solvent was removed by distillation under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C=CC1=CC=CC2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.09 mol | |
AMOUNT: MASS | 20.3 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |